Unique Substrate Competency for Purified Thiaminokinase: Ethylthiamine vs. All Other Thiamine Derivatives Tested
In a systematic screen of thiamine derivatives for thiaminokinase (cocarboxylase-forming) activity using purified enzyme from rat liver, ethylthiamine was the only derivative capable of serving as a phosphorylation substrate. All other derivatives tested—including thiamine disulfide compounds and thiamine ester derivatives—could only be phosphorylated in crude enzyme preparations and required prior conversion to thiamine, whereas ethylthiamine remained active as a direct substrate in the purest enzyme preparation [1]. This property distinguishes ethylthiamine from structural relatives such as pyrithiamine, oxythiamine, and butylthiamine, which lack substrate competency and function solely as competitive inhibitors [2].
| Evidence Dimension | Substrate competency for purified thiaminokinase (ATP:thiamine pyrophosphotransferase, EC 2.7.6.2) |
|---|---|
| Target Compound Data | Active as direct substrate for cocarboxylase formation by purified enzyme |
| Comparator Or Baseline | All other thiamine derivatives tested (disulfide compounds, ester derivatives, pyrithiamine, oxythiamine, butylthiamine): not substrates for purified enzyme |
| Quantified Difference | Qualitative binary: substrate vs. non-substrate (ethylthiamine uniquely active among derivatives in pure enzyme preparation) |
| Conditions | Rat liver thiaminokinase purified to homogeneity; radiometric cocarboxylase assay |
Why This Matters
This is the only thiamine analog that can simultaneously serve as both a substrate and a competitive inhibitor of thiamine phosphorylation, making it an irreplaceable tool compound for studying bifurcated thiamine metabolic pathways.
- [1] Mano, Y. et al. Studies on Enzymatic Synthesis of Cocarboxylase in Animal Tissue: IV. Effect of Metallic Ions, Various Nucleotides and Thiamine Derivatives on Thiaminokinase from Rat Liver. J. Vitaminol. (Japan), 1962. Result: 'Various thiamine derivatives except ethylthiamine could not be a substrate for the formation of cocarboxylase by the purified enzyme.' View Source
- [2] Mano, Y. et al. (same as above). 'Ethylthiamine, butylthiamine and neo-pyrithiamine acted as an inhibitor competitive with thiamine.' View Source
